2,5-二氟苯磺酰胺

描述

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides, including 2,5-Difluorobenzenesulfonamide, involves click chemistry approaches starting from azido-substituted sulfonamides and alkynes. These methods incorporate various substituents, leading to compounds with significant inhibitory potency against carbonic anhydrase isozymes, indicating the efficiency of synthesis methods in producing functionalized sulfonamides (Pala et al., 2014).

Molecular Structure Analysis

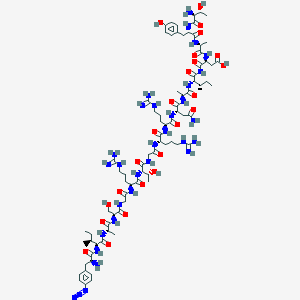

Studies on the molecular structure of 2,5-Difluorobenzenesulfonamide derivatives have highlighted the influence of fluorine atoms on molecular aggregation. For instance, the crystal structure analysis of N-(difluorophenyl)benzamides has shown that fluorine substitution leads to shorter C–H⋯F contacts than normally expected, demonstrating the unique structural characteristics conferred by fluorine atoms in the benzene ring (Mocilac et al., 2016).

Chemical Reactions and Properties

Fluorinated benzenesulfonamides, including 2,5-Difluorobenzenesulfonamide, exhibit high binding affinities to carbonic anhydrases, as demonstrated by their inhibitory activities. The introduction of fluorine atoms into the benzene ring enhances these compounds' potency, underlining the critical role of fluorine in modulating chemical reactivity and interaction with biological targets (Dudutienė et al., 2013).

Physical Properties Analysis

The physical properties of 2,5-Difluorobenzenesulfonamide derivatives are significantly influenced by fluorine atoms. Fluorination affects the solubility, density, and crystalline structure of these compounds, impacting their physical behavior and potential applications in materials science and pharmacology. For example, the study of different supramolecular architectures mediated by weak interactions in crystals of N-aryl-2,5-dimethoxybenzenesulfonamides provides insights into the subtle effects of fluorine on the physical properties of sulfonamide compounds (Shakuntala et al., 2017).

科学研究应用

农业:纳米农药配方

虽然没有明确记录 2,5-二氟苯磺酰胺在农业中的直接应用,但该化合物与酶形成复合物的潜力表明,它可以被探索用于创建更具针对性的纳米农药配方。 这可能导致更高效、更环保的杀虫剂 .

环境科学:电化学废水处理

研究表明,像 2,5-二氟苯磺酰胺这样的化合物可以在电化学废水处理中发挥作用。 通过与污染物形成复合物,它们可以增强降解机制,从而导致更有效的净化过程 .

材料科学:氟化结构单元

2,5-二氟苯磺酰胺在材料科学中用作氟化结构单元。 将其掺入聚合物和其他材料中可以赋予所需的特性,例如对溶剂、油和其他化学物质的抵抗力 .

生物化学:结构研究

在生物化学中,2,5-二氟苯磺酰胺用于结构研究和研究,特别是涉及使用氟 NMR 检查蛋白质-配体相互作用。 这有助于理解酶功能和抑制的分子基础 .

药理学:药物开发

该化合物在酶抑制中的作用也扩展到药理学领域,它可以作为药物开发中的前体或部分。 它与碳酸酐酶的相互作用表明其在利尿剂、抗青光眼药物以及某些神经系统疾病治疗方面具有潜在的治疗应用 .

作用机制

Target of Action

The primary target of 2,5-Difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

2,5-Difluorobenzenesulfonamide interacts with its target, Carbonic Anhydrase 2, forming complexes

属性

IUPAC Name |

2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMFEUWXDKZGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152661 | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120022-63-1 | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120022631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,5-difluorobenzenesulfonamide contribute to the inhibition of ERAP1?

A: While 2,5-difluorobenzenesulfonamide itself isn't directly studied as an ERAP1 inhibitor, it serves as a crucial scaffold in more complex molecules that exhibit inhibitory activity. Specifically, the research by Zervoudi et al. [] highlights the compound N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (compound 1) as a competitive inhibitor of ERAP1. This suggests that the 2,5-difluorobenzenesulfonamide moiety likely plays a role in binding to the active site of ERAP1, hindering its enzymatic activity.

Q2: What is the significance of discovering selective ERAP1 inhibitors like compound 1?

A: ERAP1 plays a critical role in the immune system by trimming peptides before they are loaded onto MHC-I proteins []. Dysregulation of ERAP1 activity has been linked to autoimmune diseases. Therefore, selective inhibitors like compound 1, which incorporates 2,5-difluorobenzenesulfonamide, offer a potential therapeutic approach by specifically targeting ERAP1 activity without affecting the closely related enzymes ERAP2 and IRAP []. This selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drugs.

Q3: Is there any structural information available about compounds containing 2,5-difluorobenzenesulfonamide?

A: Yes, a study by Yu et al. [] elucidated the crystal structure of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. This detailed structural information, including bond lengths and angles, can be valuable for understanding the conformational preferences of 2,5-difluorobenzenesulfonamide derivatives and their potential interactions with target proteins. Such insights can guide further development of potent and selective ERAP1 inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

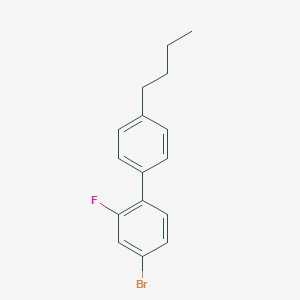

![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)

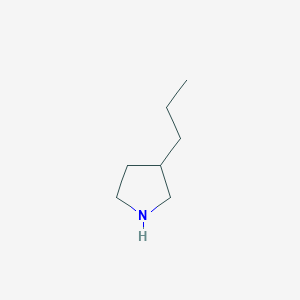

![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)

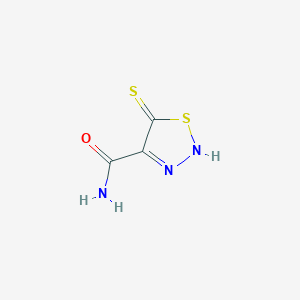

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)

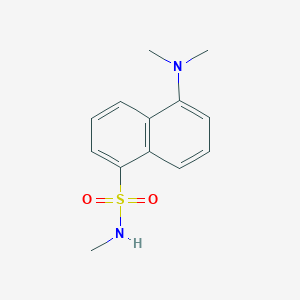

![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)